molecular formula C18H20N4O5S B14956262 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

Cat. No.: B14956262
M. Wt: 404.4 g/mol
InChI Key: CWWCWJSSLBMORZ-UHFFFAOYSA-N
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Description

The compound 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a 5,6,7-trimethoxyindole core linked to a thiazole-containing propionamide side chain. Its design incorporates pharmacophores associated with bioactive molecules, including methoxy groups (implicated in solubility and target interactions) and a thiazole ring (common in antimicrobial and anticancer agents) . This article compares Compound A with structurally related analogs, focusing on synthetic routes, substituent effects, and inferred biological implications.

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H20N4O5S/c1-25-12-9-10-8-11(21-14(10)16(27-3)15(12)26-2)17(24)19-5-4-13(23)22-18-20-6-7-28-18/h6-9,21H,4-5H2,1-3H3,(H,19,24)(H,20,22,23)

InChI Key

CWWCWJSSLBMORZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC=CS3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Thiazole Moiety: This can be synthesized via Hantzsch thiazole synthesis or other thiazole-forming reactions.

    Coupling Reactions: The final steps involve coupling the different moieties under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Synthetic Formation via Peptide Coupling

The compound is synthesized through a multi-step process involving:

  • Step 1: Activation of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid ( ) using carbodiimide reagents (e.g., DCC or BOP) to form an active ester intermediate.

  • Step 2: Reaction with 3-oxo-3-(1,3-thiazol-2-ylamino)propylamine under anhydrous conditions (DMF, DIPEA) to yield the carboxamide product .

Key Conditions

ParameterValueSource
Coupling ReagentBOP or DCC
SolventAnhydrous DMF
TemperatureRoom temperature

Ester Hydrolysis

The propionamide side chain undergoes hydrolysis under basic conditions (10% NaOH, reflux), forming carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites .

Reaction Pathway

text
R-CO-NH-(thiazole) → R-COOH + NH2-(thiazole)

Methoxy Group Reactivity

Methoxy groups at positions 5, 6, and 7 on the indole ring enhance solubility and modulate electronic effects. Demethylation is not observed under physiological conditions, indicating stability.

Thiazole Ring Modifications

The thiazole moiety participates in:

  • Nucleophilic Substitution: Reacts with acyl chlorides or alkyl halides at the amino group.

  • Coordination Chemistry: Binds metal ions (e.g., Fe³⁺, Cu²⁺) via sulfur and nitrogen atoms, relevant for catalytic applications .

Example Reaction

text
Thiazole-NH2 + R-COCl → Thiazole-NH-CO-R

Indole Core Oxidation

The indole ring undergoes selective oxidation at the C3 position using agents like m-CPBA, forming an oxindole derivative. This alters biological activity .

Ketone Reduction

The 3-oxo group in the propyl side chain is reduced using NaBH4 or LiAlH4 to form a secondary alcohol, enhancing hydrogen-bonding capacity.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the indole C4 position, enabling structural diversification .

Representative Conditions

CatalystLigandYield (%)Source
Pd(PPh3)4XPhos65–78

Stability Under Physiological Conditions

  • pH Stability: Stable in pH 5–8; degradation observed at extremes (pH <3 or >10).

  • Thermal Stability: Decomposes above 200°C, with TGA showing 5% weight loss at 215°C.

Interaction with Biological Targets

While not a chemical reaction, the compound’s thiazole and indole moieties form hydrogen bonds with kinase active sites (e.g., ATP-binding pockets), critical for its anticancer activity .

Scientific Research Applications

5,6,7-trimethoxy-N-{3-oxo-3-[(1,3-thiazol-2-yl)amino]propyl}-1H-indole-2-carboxamide is a chemical compound with the molecular formula C18 H20 N4 O5 S and a molecular weight of 404.44 . It features a trimethoxy-substituted indole-2-carboxamide core linked to a thiazol-2-ylaminopropyl group .

Chemical Properties

  • Compound ID: Y040-8950
  • Molecular Weight: 404.44
  • Molecular Formula: C18 H20 N4 O5 S
  • SMILES Notation: COc1cc2cc(C(NCCC(Nc3nccs3)=O)=O)[nH]c2c(c1OC)OC
  • Stereochemistry: Achiral
  • logP: 1.6542
  • logD: 1.6531
  • logSw: -2.5576
  • Hydrogen Bond Acceptors: 8
  • Hydrogen Bond Donors: 3
  • Polar Surface Area: 91.305
  • InChI Key: CWWCWJSSLBMORZ-UHFFFAOYSA-N

Scientific Research Applications

While the specific applications of 5,6,7-trimethoxy-N-{3-oxo-3-[(1,3-thiazol-2-yl)amino]propyl}-1H-indole-2-carboxamide are not detailed in the provided search results, the broader class of thiazolyl-indole-2-carboxamide derivatives has demonstrated potential as multitarget anticancer agents .

Anticancer Research

  • Multitarget Action: Thiazolyl-indole-2-carboxamide derivatives can act on multiple signaling pathways involved in cancer progression, making them a promising therapeutic approach .
  • Cytotoxicity: Certain derivatives have exhibited exceptional cytotoxicity against various cancer cell lines. For example, compounds such as 6i and 6v have shown significant activity against MCF-7 cell lines .

Related Research

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Core Modifications in Indole and Side Chains

Compound A and its analogs differ in substituents on the indole nitrogen, side-chain length, and heterocyclic moieties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
Compound A C₁₉H₂₁N₅O₅S 431.47 1H-indole core; 3-oxo-propyl linker; thiazole -
N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide C₂₄H₂₆N₆O₅ 502.51 1-methylindole; benzimidazole replaces thiazole
5,6,7-Trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide (CAS 951957-82-7) C₂₁H₂₂N₅O₅ 424.43 Pyridine replaces thiazole
5,6,7-Trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide (CAS 951992-88-4) C₁₈H₂₀N₄O₅S 404.44 Ethyl linker; 1-methylindole

Key Observations :

  • Methylation on Indole Nitrogen : The 1-methyl substitution (e.g., ) may enhance metabolic stability but reduce hydrogen-bonding capacity compared to Compound A 's 1H-indole.
  • Thiazole’s sulfur atom may engage in hydrophobic interactions, whereas pyridine’s nitrogen could participate in π-stacking.

General Methodology

Compound A and analogs are synthesized via condensation reactions between substituted indole aldehydes and heterocyclic amines. For example:

  • Method A (): Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid yields thiazole-linked indoles.
  • Method B: Thiourea derivatives react with indole aldehydes in the presence of chloroacetic acid to form thiazolidinone analogs ().

Differences in Pathways :

  • Compound A likely employs a propyl-linked thiazole amine, while uses a benzimidazole-containing amine.
  • The 1-methylindole in requires methylation at the indole nitrogen during synthesis.

Role of Substituents

  • Methoxy Groups : The 5,6,7-trimethoxy motif (common across analogs) enhances lipophilicity and may improve membrane permeability .
  • Thiazole vs. Benzimidazole : Thiazole (in Compound A ) is associated with antimicrobial activity, whereas benzimidazole () is prevalent in antifungals and kinase inhibitors.
  • Pyridine Substitution (): The aromatic pyridine may enhance π-π interactions with protein targets but reduce sulfur-mediated binding.

Physicochemical Properties

  • Solubility : Methoxy groups improve water solubility, but the 1-methyl substitution in may counteract this via increased hydrophobicity.

Biological Activity

5,6,7-Trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The structural features of this compound suggest it may possess significant pharmacological properties, attributed to the presence of the indole and thiazole moieties.

The molecular formula of this compound is C15H18N4O4SC_{15}H_{18}N_4O_4S, with a molecular weight of approximately 358.4 g/mol. The compound features a complex structure that includes methoxy groups and a thiazole ring, which are known to enhance biological activity.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as kinases. It is hypothesized that the compound inhibits kinase activity, impacting downstream signaling pathways involved in cell proliferation and survival. This inhibition can potentially lead to apoptosis in cancer cells, making it a candidate for anti-cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide. For instance:

  • Cytotoxicity : Compounds with similar structural characteristics have shown significant cytotoxic activity against various cancer cell lines. For example, derivatives containing thiazole and indole structures have demonstrated IC50 values in the nanomolar range against human cancer cell lines such as HeLa and A549 .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methoxy in the phenyl ring enhances cytotoxicity. In a study involving thiazole derivatives, modifications at specific positions on the thiazole ring significantly affected their anticancer activity .

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds are well-documented:

  • Antibacterial Studies : Compounds similar to 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, thiazolidinone derivatives have shown enhanced antibacterial effects compared to traditional antibiotics .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Indole Derivatives : A series of indole derivatives were evaluated for their anticancer properties against the NCI-60 cell panel. Compounds showed GI50 values ranging from 1.4 to 4.2 µM, indicating strong antiproliferative effects .
  • Thiazole-Based Anticancer Agents : Research indicated that thiazole derivatives with specific substitutions exhibited significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 0.86 µM against CDK1 .

Data Tables

Compound NameStructureIC50 (µM)Target
Compound AStructure A0.86CDK1
Compound BStructure B1.4HeLa
Compound CStructure C4.2A549

Q & A

Q. What established synthetic routes are available for this compound, and what methodological considerations are critical for reproducibility?

The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Condensation : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid under reflux (3–5 hours), using sodium acetate as a catalyst .
  • Cyclization : Utilizing Lawesson’s reagent or iodine/triethylamine systems to form thiazole or thiadiazole rings .
  • Purification : Recrystallization from DMF/acetic acid mixtures or preparative TLC with n-hexane/ethyl acetate (50:50) . Critical considerations : Strict stoichiometric ratios (1.0–1.1 equiv of reactants), controlled reflux duration, and inert atmospheres to prevent oxidation .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

  • Spectroscopy :
  • 1H/13C NMR : Confirms proton environments (e.g., indole NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) and carbon backbone .
  • IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
    • Elemental analysis : Validates molecular formula (e.g., C, H, N, S content) .
    • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between indole and thiazole moieties) .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly in the cyclization step?

Yield optimization strategies include:

  • Catalyst screening : Triethylamine enhances cyclization efficiency in DMF by stabilizing intermediates .
  • Solvent selection : Acetonitrile reduces side reactions compared to polar aprotic solvents .
  • Temperature control : Reflux at 80–90°C balances reaction rate and decomposition . Data-driven example : A 15% yield increase was achieved by replacing iodine with Lawesson’s reagent in thiazole ring formation .

Q. How can contradictions in reported biological activity data (e.g., antitumor vs. antimicrobial) be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7 for antitumor studies) or bacterial strains .
  • Structural modifications : Substitutions on the indole or thiazole ring alter target binding (e.g., methoxy groups enhance membrane permeability) . Methodological resolution : Standardize assays using WHO-recommended cell lines and quantify SAR trends via IC50/EC50 dose-response curves .

Q. What computational approaches are used to predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Models interactions with targets like tubulin (PDB ID 1SA0) or kinases, highlighting hydrogen bonds between the carboxamide group and active-site residues .
  • QSAR : Correlates substituent electronegativity (e.g., methoxy vs. methyl groups) with bioactivity using Hammett constants .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural validation?

  • Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., 5,6-dimethoxyindole derivatives) .
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals .
  • Crystallographic validation : Overlay X-ray structures with DFT-optimized geometries to identify conformational discrepancies .

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